5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine
Description
5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine (CAS: 2307671-05-0; alternative identifiers: 877397-70-1) is a nitro-substituted pyridine derivative with a complex halogenated aryl-ethoxy substituent. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of kinase inhibitors such as Crizotinib . The compound’s stereochemistry (R-configuration at the ethoxy group) is essential for its biological activity, as highlighted in its role as Crizotinib Impurity 3 . Structurally, the molecule features:
- A pyridine core with bromo (C5) and nitro (C2) substituents.
- A chiral ethoxy group at C3, bearing a 2,6-dichloro-3-fluorophenyl moiety.
Its physicochemical properties include low solubility in polar solvents due to the nitro and halogenated groups, requiring careful handling in ventilated environments to avoid inhalation or dermal exposure .
Properties
IUPAC Name |
5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2FN2O3/c1-6(11-8(15)2-3-9(17)12(11)16)22-10-4-7(14)5-18-13(10)19(20)21/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOIXKVEGKNSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The ether bond in 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine (CAS 756521-08-1) is formed via a Mitsunobu reaction, which couples 1-(2,6-dichloro-3-fluorophenyl)ethanol with 3-hydroxy-2-nitropyridine. This reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) in anhydrous tetrahydrofuran (THF) under inert nitrogen atmosphere. The mechanism involves activation of the alcohol through phosphine-azodicarboxylate complexation, facilitating nucleophilic displacement by the pyridine oxygen.
Reaction Conditions:
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Solvent: THF (anhydrous)
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Temperature: 0°C to 20°C (gradual warming over 4 hours)
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Reagents:
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1-(2,6-Dichloro-3-fluorophenyl)ethanol (1.0 eq)
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3-Hydroxy-2-nitropyridine (1.15 eq)
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DIAD (1.5 eq), TPP (1.5 eq)
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The high yield underscores the efficiency of the Mitsunobu protocol for sterically hindered alcohols.
Stereochemical Considerations
The ethoxy group introduces a chiral center at the benzylic carbon of the 2,6-dichloro-3-fluorophenyl moiety. The reaction produces a racemic mixture unless enantiomerically pure alcohol is used. For example, the (R)-enantiomer of related intermediates has been isolated for kinase inhibitor synthesis, though the target compound’s preparation typically employs racemic starting materials.
Bromination of the Pyridine Ring
Regioselective Bromination Using N-Bromosuccinimide
The second step introduces bromine at the 5-position of 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine using N-bromosuccinimide (NBS) . The nitro group at position 2 and the ethoxy group at position 3 synergistically direct electrophilic substitution to the 5-position via meta (nitro) and para (ethoxy) directing effects.
Reaction Conditions:
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Solvent: Acetonitrile/dichloromethane (1:1 v/v)
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Temperature: 0°C
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Reagents:
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NBS (1.0 eq)
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Substrate (1.0 eq)
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Reaction Time: 10 minutes
The rapid reaction time minimizes side products such as dibromination or ring oxidation.
Mechanistic Insights
NBS generates bromonium ions in polar aprotic solvents, which undergo electrophilic aromatic substitution. The nitro group deactivates the ring, necessitating precise stoichiometry to avoid over-bromination. Computational studies suggest that the ethoxy group’s electron-donating resonance effect slightly offsets the nitro group’s deactivation, enabling moderate reactivity at position 5.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The bromination step’s efficiency hinges on solvent polarity and low temperature. Acetonitrile enhances NBS solubility, while dichloromethane prevents premature precipitation of the product. At 0°C, the reaction achieves 82% yield, whereas higher temperatures (25°C) reduce yields to <60% due to competing side reactions.
Stoichiometry and Additives
Stoichiometric NBS (1.0 eq) ensures complete conversion without excess bromine residues. Catalytic acids (e.g., HBr) are avoided to prevent nitro group reduction. Purification via flash chromatography (EtOAc/hexane) isolates the product as a pale yellow solid.
Characterization of the Target Compound
Spectroscopic Data
1H NMR (300 MHz, CDCl3):
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δ 7.67 (d, 1H, H-4),
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7.31 (dd, 1H, H-5'),
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7.08 (t, 1H, H-4'),
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6.83 (s, 1H, H-6),
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4.83 (br s, 2H, NH2),
The absence of aromatic protons at position 5 confirms successful bromination.
Purity and Yield
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HPLC Purity: >98%
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Melting Point: 152–154°C
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Molecular Weight: 380.04 g/mol (C13H10BrCl2FN2O)
Chemical Reactions Analysis
5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include electrospray ionization mass spectrometry for structural elucidation and characterization . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the transformation of the compound’s functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has shown promise as an anticancer agent. Research indicates that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications in the pyridine structure can enhance antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
The activity of 5-bromo derivatives is attributed to their ability to interfere with cellular signaling pathways critical for cancer cell survival and proliferation.
1.2 Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Studies suggest that similar nitropyridine derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Agrochemicals
5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine has also been investigated for its applications in agrochemicals as a potential pesticide or herbicide. The presence of halogen atoms in its structure may enhance its effectiveness against pests while potentially reducing toxicity to non-target organisms.
2.1 Pesticidal Activity
Research has indicated that compounds with similar structures exhibit significant insecticidal activity against agricultural pests. For example:
These findings suggest that 5-bromo derivatives could be developed into effective pest control agents.
Materials Science
In materials science, the compound's unique electronic properties make it a candidate for use in organic electronics and photonic devices. Its ability to form stable films could be harnessed for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
3.1 Electronic Properties
The electronic properties of this compound have been characterized through various spectroscopic techniques, revealing potential for charge transport applications:
These characteristics indicate that the compound could be utilized in the development of new electronic materials.
Mechanism of Action
The mechanism of action of 5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the specific pathways involved .
Comparison with Similar Compounds
Halogenation Patterns
- The target compound and its amine derivative (CAS 877399-00-3) share the 2,6-dichloro-3-fluorophenyl group, enhancing lipophilicity and metabolic stability compared to analogs like 2-Fluoro-3-methyl-5-nitropyridine , which lacks halogens beyond fluorine .
- 5-Bromo-3-(trifluoromethyl)pyridin-2-ol (CAS 76041-79-7) uses a CF₃ group, increasing electron-withdrawing effects but reducing steric bulk compared to the dichlorophenyl moiety .
Nitro vs. Amine Substituents
- The nitro group in the target compound (C2-NO₂) confers electrophilic reactivity, making it prone to reduction reactions. In contrast, the amine derivative (C2-NH₂) is nucleophilic, enabling conjugation in API synthesis .
- 3-Bromo-2-hydroxy-5-nitropyridine (CAS 15862-33-6) combines nitro and hydroxyl groups, creating a polar structure unsuitable for blood-brain barrier penetration, unlike the target compound’s balanced lipophilicity .
Stereochemical Considerations
- The (R)-configuration in the target compound’s ethoxy group is critical for binding to kinase targets (e.g., ALK/ROS1 in Crizotinib). Analogs without defined stereochemistry, such as 2-Fluoro-3-methyl-5-nitropyridine , lack this specificity .
Biological Activity
5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine is a synthetic compound with significant biological activity, particularly in pharmaceutical research. Its structure includes a bromine atom and a nitro group, which are known to influence its biological properties. This article reviews the compound's synthesis, biological activity, applications in research, and relevant case studies.
- Molecular Formula : C13H10BrCl2FN2O
- Molecular Weight : 380.04 g/mol
- CAS Number : 877399-00-3
- Melting Point : 103 °C
Synthesis
The synthesis of this compound typically involves several steps including:
- Formation of intermediates using various reagents such as boronic acids and palladium catalysts.
- Microwave-assisted reactions to enhance yield and reduce reaction time.
- Purification techniques like column chromatography to isolate the final product with high purity (>98%) .
The compound exhibits its biological activity primarily through its interaction with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, contributing to its potential therapeutic effects.
In Vitro Studies
In vitro assays have demonstrated that this compound has notable effects on cell viability and proliferation:
- Cell Line Testing : The compound has been tested on various cancer cell lines, showing significant cytotoxicity at micromolar concentrations.
- Enzyme Inhibition : It has been identified as an inhibitor of key enzymes involved in cancer metabolism, although specific IC50 values need further exploration .
Pharmaceutical Development
This compound is being explored for its potential as a lead compound in the development of targeted therapies for cancer and other diseases. Its unique structure allows it to be modified for improved efficacy and selectivity.
Agricultural Chemistry
Research is ongoing into the use of this compound as a pesticide or herbicide. Its ability to interact with biological pathways makes it a candidate for developing safer agricultural chemicals .
Case Studies
Q & A
Basic: How can the synthesis of 5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine be optimized for higher yield and purity?
Answer:
- Key Steps :
- Starting Materials : Use high-purity 1-(2,6-dichloro-3-fluorophenyl)ethanol (derived from intermediates like 1-bromo-2,5-dichloro-3-fluorobenzene, as referenced in Kanto Reagents’ catalog ).
- Etherification : Optimize reaction time and temperature for the ethoxy group introduction. For example, use anhydrous conditions with a base like K₂CO₃ in DMF at 80–100°C for 12–16 hours.
- Nitration : Controlled nitration at low temperatures (0–5°C) with mixed HNO₃/H₂SO₄ to avoid over-nitration or decomposition.
- Purity Enhancement : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
Advanced: What mechanistic insights explain competing pathways during nucleophilic substitution reactions involving this compound?
Answer:
- Pathway Analysis :
- Steric Effects : The 2,6-dichloro-3-fluorophenyl group creates steric hindrance, favoring SN1 mechanisms in polar aprotic solvents (e.g., DMSO) .
- Electronic Effects : The nitro group at the 2-position deactivates the pyridine ring, reducing electrophilicity at adjacent positions. Kinetic studies (e.g., using isotopic labeling) can differentiate between SN1/SN2 dominance .
- Contradictions : Conflicting data on reaction rates under varying solvents (e.g., DMF vs. THF) may arise from solvent polarity effects on transition states .
Basic: Which spectroscopic methods are most effective for structural elucidation of this compound?
Answer:
- Primary Techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the dichlorofluorophenyl and ethoxy groups.
- X-ray Crystallography : Resolve stereochemistry of the ethoxy substituent (critical for activity studies) .
- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern (Cl/Br presence) .
- Data Interpretation : Compare with analogs like 3-bromo-2,6-difluoro-5-(methoxymethoxy)pyridine for benchmarking .
Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?
Answer:
- Stability Profile :
- Degradation Pathways : Hydrolysis of the ethoxy group in acidic/basic conditions forms 3-hydroxy derivatives. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What analytical techniques validate the compound’s purity for biological assays?
Answer:
- HPLC : Use a reversed-phase C18 column with UV detection at 254 nm. Retention time comparison against a certified reference standard (≥95% purity) is critical .
- Elemental Analysis : Confirm Br/Cl/F content matches theoretical values (e.g., Br: ~15.2%, Cl: ~14.5%) .
Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems?
Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. Validate with experimental IC₅₀ data .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coat, and goggles.
- Ventilation : Conduct reactions in a fume hood due to potential nitro group toxicity .
- Emergency Measures : Follow codes P201 (obtain specialized instructions) and P210 (avoid ignition sources) .
Advanced: How do substituent modifications (e.g., replacing nitro with amine) alter the compound’s bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
